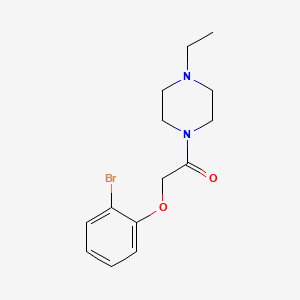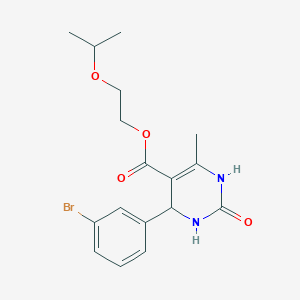![molecular formula C17H19IO3 B4887608 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
Overview
Description
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with catechol, which undergoes an acid-alkali back extraction to obtain high-purity o-ethoxyphenol.
Intermediate Formation: o-ethoxyphenol reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy)ethyl bromide.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes:
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination.
Nucleophilic Substitution: The ether linkages can be targeted in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Brominated Derivatives: From electrophilic aromatic substitution.
Substituted Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the creation of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves its interaction with molecular targets through its functional groups:
Aromatic Ring: Participates in π-π interactions with other aromatic systems.
Ether Linkages: Can form hydrogen bonds or act as electron donors in various chemical environments.
Comparison with Similar Compounds
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene: Similar structure but with a different position of the ethoxy group.
2-(2-ethoxyphenoxy)ethyl bromide: An intermediate in the synthesis of the target compound.
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZZOXCNBQXDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate](/img/structure/B4887542.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)

![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)
![N-[4-(SEC-BUTYL)PHENYL]-2,5-DICHLORO-1-BENZENESULFONAMIDE](/img/structure/B4887587.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![(4Z)-4-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)
![1-Iodo-4-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B4887641.png)
![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)

